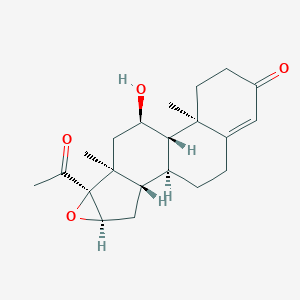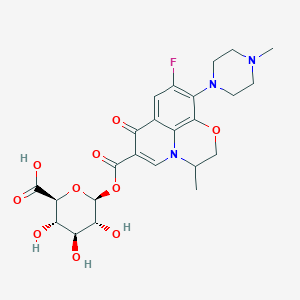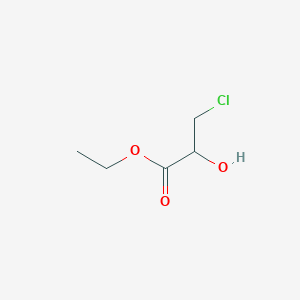![molecular formula C11H8N2O B121874 [2,2'-Bipyridine]-4-carbaldehyde CAS No. 146581-82-0](/img/structure/B121874.png)
[2,2'-Bipyridine]-4-carbaldehyde
Vue d'ensemble
Description
“[2,2’-Bipyridine]-4-carbaldehyde” is a derivative of 2,2’-Bipyridine, which is an organic compound with the formula C10H8N2 . This colorless solid is an important isomer of the bipyridine family. It is a bidentate chelating ligand, forming complexes with many transition metals .
Synthesis Analysis
The synthesis of 2,2’-Bipyridine involves heating pyridine to a temperature between 700 °C and 800 °C in a sealed tube . This process gives bpy as the major condensation product, along with 2,3’-bipyridine and 2,4’-bipyridine .Molecular Structure Analysis
The molecular structure of 2,2’-Bipyridine is planar, with nitrogen atoms in a trans position . This structure facilitates the accommodation of bigger carboxylic acids and leads to higher conformational flexibility compared to other bipyridines .Chemical Reactions Analysis
2,2’-Bipyridine forms complexes with many transition metals . It binds metals as a chelating ligand, forming a 5-membered chelate ring . The exact role of copper salts in this reaction is unknown, but a similar effect of copper salts has previously been used in analogous coupling reactions of heteroarylboron compounds .Applications De Recherche Scientifique
1. Metal Ion Templating and Schiff Base Ligands
[2,2'-Bipyridine]-4-carbaldehyde has been utilized in the creation of Schiff base ligands and metal ion templating. One-pot reactions involving this compound have led to the formation of complexes with unique structures such as imidazolidine rings and hexadentate Schiff base ligands. These reactions have showcased the compound's versatility in adapting to the needs of different metal ions (Constable et al., 2010).
2. Atom Transfer Radical Polymerization
In the field of polymer chemistry, [2,2'-Bipyridine]-4-carbaldehyde derivatives have been used as ligands in atom transfer radical polymerization (ATRP). This process involves the use of these ligands with copper(I) bromides and alkyl bromides, demonstrating the compound's capacity to facilitate versatile and homogeneous reactions in polymer synthesis (Haddleton et al., 1997).
3. Synthesis of Octahedral Iron(II) Complexes
The compound plays a crucial role in synthesizing octahedral FeL(2) complexes. The one-pot reactions involving [2,2'-Bipyridine]-4-carbaldehyde result in complexes where diastereoselectivity is influenced by the nature of the added amine, demonstrating an interplay of intra-cation pi-stacking and hydrogen bonding (Constable et al., 2010).
4. Synthesis of Room Temperature Fe2+ SCO Complexes
This compound has been used in the synthesis of room-temperature Fe2+ spin crossover (SCO) complexes. The N,N'-bis(2,2'-bipyridine-6-ylmethyl)-2,2'-biphenyl-enediamines derived from it serve as hexadentate ligands, which exhibit different behaviors in response to substitution patterns, such as high-spin state and SCO behavior (Petzold & Heider, 2011).
5. Development of Macrocyclic Schiff Bases
[2,2'-Bipyridine]-4-carbaldehyde has been instrumental in the development of macrocyclic Schiff bases. The compound, when reacted with trans-1,2-diaminocyclohexane, forms macrocyclic hexa Schiff bases. These bases have applications in complex molecular structures and demonstrate the compound’s ability to contribute to large-scale organic synthesis (Hodačová & Buděšínský, 2007).
6. Catalysis in Organic Synthesis
The compound is also used in catalysis, particularly in organic synthesis processes like the Morita–Baylis–Hillman reaction. This application showcases its utility in creating highly functionalized ligands and complex organic molecules (Gouthaman et al., 2015).
7. Chemosensor Development
In the development of chemosensors, [2,2'-Bipyridine]-4-carbaldehyde derivatives have shown efficacy as phosphorescent sensors for detecting specific chemicals like hypochlorite. This application is critical in environmental monitoring and safety (Zhao et al., 2011).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-pyridin-2-ylpyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-8-9-4-6-13-11(7-9)10-3-1-2-5-12-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZFRHYUHKSZTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436314 | |
| Record name | [2,2'-Bipyridine]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2,2'-Bipyridine]-4-carbaldehyde | |
CAS RN |
146581-82-0 | |
| Record name | [2,2'-Bipyridine]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-Bipyridine-4-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-[4-(Methoxycarbonyl)phenyl]propanoic acid](/img/structure/B121825.png)



